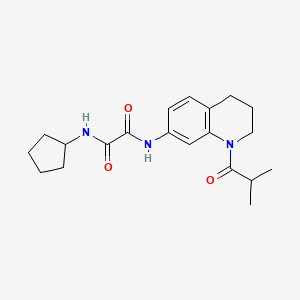

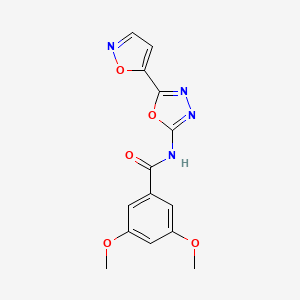

N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed numerous methods for synthesizing tetrahydroquinoline derivatives, including "N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide." These methods often focus on the synthesis of compounds with potential biological activities or for studying their chemical properties.

Synthesis of Tetrahydroquinoline Derivatives

A study detailed the synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives through a four-step procedure involving acylation, reduction, N-alkylation, and acid hydrolysis, highlighting a systematic approach to creating structurally diverse compounds with possible biological applications (Rozhkova et al., 2018).

Facile Synthesis Techniques

Research has also focused on the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, showing the versatility of methods for synthesizing complex heterocyclic compounds (Elkholy & Morsy, 2006).

Novel Synthetic Routes

A novel synthesis approach was reported for producing dihydropyrindines and tetrahydroquinolines, demonstrating the creative synthetic strategies to access complex cyclic compounds with potential for further functionalization (Yehia et al., 2002).

Synthesis and Positive Inotropic Effects

Investigation into derivatives such as the N-isobutyryl derivative (S903) for their positive inotropic effects, indicates the potential for these compounds in medical applications, such as treating heart conditions (Santangelo et al., 2010).

Potential Biological Applications

Although direct studies on "this compound" specifically for biological applications are not highlighted, research on related tetrahydroquinoline derivatives suggests a wide interest in exploring these compounds for therapeutic uses.

Histone Deacetylase Inhibitors

Tetrahydroquinoline derivatives have been studied for their role as potent histone deacetylase (HDAC) inhibitors, indicating their potential in cancer therapy (Liu et al., 2015).

Sigma-1 Receptor Antagonists

The synthesis and evaluation of novel tetrahydroquinazoline derivatives as sigma-1 receptor antagonists for pain treatment highlight the diverse therapeutic areas these compounds could impact (Lan et al., 2016).

properties

IUPAC Name |

N-cyclopentyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-13(2)20(26)23-11-5-6-14-9-10-16(12-17(14)23)22-19(25)18(24)21-15-7-3-4-8-15/h9-10,12-13,15H,3-8,11H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFYKMERIXKLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)

![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)

![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2626398.png)

![3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626399.png)

![N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2626400.png)